4-(Dimethoxymethyl)cyclohex-2-en-1-one
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Overview
Description
4-(Dimethoxymethyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C9H14O3 It features a cyclohexene ring substituted with a dimethoxymethyl group and a ketone functional group
Preparation Methods
The synthesis of 4-(Dimethoxymethyl)cyclohex-2-en-1-one can be achieved through several routes. One common method involves the reaction of cyclohex-2-en-1-one with dimethoxymethane in the presence of an acid catalyst. The reaction conditions typically include moderate temperatures and controlled pH to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
4-(Dimethoxymethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-(dimethoxymethyl)cyclohex-2-en-1-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxymethyl group can be replaced by other functional groups.
Addition: As an enone, it can undergo Michael addition reactions with nucleophiles such as enolates or silyl enol ethers
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Dimethoxymethyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances and flavoring agents due to its distinct chemical properties
Mechanism of Action
The mechanism of action of 4-(Dimethoxymethyl)cyclohex-2-en-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the dimethoxymethyl group can undergo hydrolysis under acidic or basic conditions. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and processes .
Comparison with Similar Compounds
4-(Dimethoxymethyl)cyclohex-2-en-1-one can be compared with other similar compounds such as:
Cyclohex-2-en-1-one: Lacks the dimethoxymethyl group, making it less versatile in certain synthetic applications.
4,4-Dimethyl-2-cyclohexen-1-one: Similar structure but with methyl groups instead of the dimethoxymethyl group, affecting its reactivity and applications.
4-Isopropylcyclohex-2-en-1-one: Contains an isopropyl group, leading to different chemical properties and uses .
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various research and industrial contexts.
Properties
CAS No. |
64908-73-2 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-(dimethoxymethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O3/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3,5,7,9H,4,6H2,1-2H3 |
InChI Key |
BMQRFEZRHRXLJW-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CCC(=O)C=C1)OC |
Origin of Product |
United States |
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